molecular formula C12H18FNO B13253632 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene

Cat. No.: B13253632
M. Wt: 211.28 g/mol
InChI Key: MJAPSCUOVMAQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene is a chemical compound with the molecular formula C₁₂H₁₈FNO and a molecular weight of 211.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with an organoboron reagent, and finally, reductive elimination to form the desired product.

Chemical Reactions Analysis

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research involving this compound includes exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene can be compared with other similar compounds, such as:

  • 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene
  • 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

These compounds share structural similarities but differ in their functional groups and positions of substitution, which can lead to variations in their chemical properties and applications .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

1-(2-fluorophenoxy)-3-methylpentan-2-amine

InChI

InChI=1S/C12H18FNO/c1-3-9(2)11(14)8-15-12-7-5-4-6-10(12)13/h4-7,9,11H,3,8,14H2,1-2H3

InChI Key

MJAPSCUOVMAQLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(COC1=CC=CC=C1F)N

Origin of Product

United States

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